molecular formula C24H17N3O3S2 B2951340 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896678-98-1

4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2951340
CAS No.: 896678-98-1
M. Wt: 459.54
InChI Key: GSXQAJOOCPLIOG-UHFFFAOYSA-N
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Description

4-Phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a phenyl group via a sulfonamide bridge and a phenoxy substituent. The compound’s structure combines a sulfonamide moiety, known for enhancing solubility and target binding, with a thiazolo-pyridine heterocycle, which is frequently associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

4-phenoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S2/c28-32(29,21-13-11-20(12-14-21)30-19-8-2-1-3-9-19)27-18-7-4-6-17(16-18)23-26-22-10-5-15-25-24(22)31-23/h1-16,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXQAJOOCPLIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Thiazolo[5,4-b]pyridine Core Construction

  • Nitro Reduction and Cyclization : A nitro-substituted pyridine precursor undergoes reduction with Fe powder in acetic acid at 60°C, followed by intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton .

  • Thiocyanate Introduction : Treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C facilitates thiocyanate group incorporation, critical for subsequent cyclization .

Sulfonamide Coupling

  • Buchwald–Hartwig Amination : The sulfonamide group is introduced via palladium-catalyzed coupling between a brominated thiazolo[5,4-b]pyridine intermediate and a benzenesulfonamide derivative .

Phenoxy Group Functionalization

  • Electrophilic aromatic substitution (e.g., halogenation or nitration) can modify the phenoxy ring, though steric and electronic effects from adjacent groups influence regioselectivity .

Sulfonamide Group

  • Substitution Reactions : The sulfonamide NH proton participates in hydrogen bonding and charged interactions, enabling selective substitution. For example:

    • Electron-deficient aryl sulfonamides (e.g., 2-chloro-4-fluorophenyl) enhance acidity, improving interactions with enzymatic targets like PI3Kα .

    • Alkyl substituents (e.g., methyl) reduce potency due to weaker electronic effects .

Substituent on SulfonamideKey Reaction OutcomeBiological Impact (IC₅₀)
2,4-DifluorophenylHigh reactivity3.6 nM (PI3Kα inhibition)
MethylReduced activity53 nM

Thiazolo[5,4-b]Pyridine Modifications

  • Bromination : The thiazolo ring undergoes electrophilic bromination at the 2-position using N-bromosuccinimide (NBS), enabling further cross-coupling reactions .

  • Ring-Opening Reactions : Strong bases or nucleophiles can cleave the thiazole ring, though this is mitigated by the electron-withdrawing sulfonamide group .

Phenoxy Group Reactivity

  • Electrophilic Substitution : Directed by the electron-donating phenoxy oxygen, though steric hindrance from the sulfonamide limits para-substitution .

Reaction Mechanisms and Conditions

Critical reaction pathways include:

Cyclization Mechanism

  • Step 1 : Nitro reduction generates an amine intermediate.

  • Step 2 : Intramolecular nucleophilic attack by the thiolate group forms the thiazole ring .

Sulfonamide Coupling

  • Catalytic System : Pd(OAc)₂/XPhos facilitates C–N bond formation between aryl bromides and sulfonamides .

ReactionConditionsYield
Thiocyanate introductionKSCN, acetic acid, 80°C52%
BrominationNBS, CH₃CN, 25°C40%

Stability and Degradation Pathways

  • Hydrolysis : The sulfonamide group resists hydrolysis under physiological pH but degrades in strongly acidic or basic conditions.

  • Oxidative Degradation : Thiazolo[5,4-b]pyridine is stable to oxidation but may react with peroxides under prolonged heating .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound ID Substituent R1 c-KIT IC₅₀ (µM) Reference
6h 3-(Trifluoromethyl)phenyl 9.87
6i Methylene-inserted Inactive
6j Urea linkage Inactive

Table 2: Cytotoxicity of Benzenesulfonamide Derivatives in HEPG2 Cells

Compound Substituents IC₅₀ (mmol L⁻¹) Reference
9 4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide 15.6
11 N-(Quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide 24.4
Pharmacological and Physicochemical Properties
  • Binding Interactions: Docking studies () reveal that thiazolo-pyridine derivatives occupy hydrophobic pockets in target proteins, with H-bond interactions critical for activity. The phenoxy group in the target compound may engage in π-π stacking or hydrogen bonding, depending on substituent orientation .
  • Tautomerism and Stability : Analogous 1,2,4-triazole derivatives () exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹), which may influence stability and bioavailability .
Key Differentiators of the Target Compound
  • Phenoxy Group: Unlike electron-withdrawing groups (e.g., CF₃ in 6h), phenoxy may improve metabolic stability or reduce off-target effects.

Biological Activity

4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenoxy group and a benzenesulfonamide group. This unique structure is believed to contribute to its biological activities, particularly in inhibiting key cellular pathways involved in cancer progression.

The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a critical role in various cellular functions, including growth, proliferation, and survival. By inhibiting PI3K activity, the compound can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties across various cell lines. In vitro studies have shown that it effectively inhibits the growth of several cancer types, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The IC50 values for these cell lines are reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .

Cell Line IC50 Value (µM) Reference Drug Reference IC50 Value (µM)
MCF-70.99 ± 0.01Doxorubicin1.5
A5490.048Doxorubicin0.5
HeLa0.054Doxorubicin1.0

Structure-Activity Relationship (SAR)

The SAR studies reveal that various substituents on the phenyl rings influence the biological activity of the compound. Electron-donating groups enhance anti-proliferative activity, while electron-withdrawing groups diminish it. For instance, modifications to the thiazole moiety have been shown to affect binding affinity to PI3K and overall potency against cancer cells .

Case Studies

  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor reduction compared to controls. Histological analyses showed decreased proliferation markers and increased apoptosis in treated tumors .
  • Combination Therapy : Studies exploring the combination of this compound with other chemotherapeutics have demonstrated synergistic effects, enhancing overall anti-tumor efficacy while potentially reducing side effects associated with higher doses of standard treatments .

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